Product packaging for N-Methyl Metribuzin(Cat. No.:CAS No. 56742-45-1)

N-Methyl Metribuzin

Cat. No.: B139476
CAS No.: 56742-45-1
M. Wt: 228.32 g/mol
InChI Key: JBFWXRSTOLHNFZ-UHFFFAOYSA-N
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Description

Conceptual Framework of Triazinone Derivatives in Agrochemical Research

Triazinone derivatives represent a critical class of heterocyclic compounds in the agrochemical industry. ptfarm.pl These compounds, characterized by a 1,2,4-triazin-5-one core structure, are known for their broad spectrum of biological activities. researchgate.net In agriculture, they are primarily utilized as herbicides. ptfarm.plresearchgate.net Metribuzin (B1676530) is a prominent example of a triazinone herbicide that functions by inhibiting photosynthesis in susceptible plants. nih.govwikipedia.org The versatility of the triazinone scaffold allows for the synthesis of various derivatives with modified properties, which is a key area of research for developing new and more effective agrochemicals. ptfarm.plresearchgate.net

Significance as a Reference Standard and Analogue in Chemical and Biological Investigations

N-Methyl Metribuzin serves as a crucial reference standard in the analytical testing of agrochemical products. lgcstandards.com As a certified reference material, it is essential for the quality control of pesticide formulations, helping to ensure they meet regulatory standards. axios-research.com Its availability as a standard allows for the accurate identification and quantification of Metribuzin and its related impurities in various matrices, including environmental samples and agricultural products. axios-research.comacs.org Furthermore, as an analogue of Metribuzin, this compound is used in comparative studies to understand the structure-activity relationships of triazinone herbicides. axios-research.com

Historical Perspectives on Metribuzin and Related Compound Studies

Metribuzin, with the chemical name 4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one, was developed by Bayer and first registered for use in 1973. drugfuture.comepa.gov It is a selective herbicide used for controlling broadleaf and grassy weeds in a variety of crops. nih.govepa.gov The study of Metribuzin led to the identification of its metabolites and related compounds, including this compound. axios-research.comepa.gov Research into the environmental fate of Metribuzin revealed that it can be persistent and mobile in soil and has the potential to contaminate groundwater. nih.govepa.gov This has prompted further investigation into its degradation pathways and the development of analytical methods to monitor its presence in the environment. epa.govepa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4OS B139476 N-Methyl Metribuzin CAS No. 56742-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWXRSTOLHNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538663
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56742-45-1
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Approaches

The synthesis of N-Methyl Metribuzin (B1676530) is intrinsically linked to the production of its more common isomer, Metribuzin. The core of this process lies in the methylation of a precursor molecule, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one, which exists in two tautomeric forms: a thione and a thiol. This duality presents a significant challenge in selectively producing one isomer over the other. guidechem.com

Selective Methylation Strategies and Reagent Selection

The choice of methylating agent is a critical factor influencing the outcome of the synthesis. Traditional agents like methyl iodide and dimethyl sulfate (B86663) have been employed. google.comresearchgate.net However, concerns over their toxicity and environmental impact have spurred research into greener alternatives. google.comresearchgate.net Dimethyl carbonate, for instance, has emerged as a less toxic and more environmentally friendly option. google.comtandfonline.com

The reaction conditions also play a pivotal role in directing the methylation process. Research has shown that pH control is a powerful tool for modulating the selectivity of the reaction. researchgate.net By carefully adjusting the acidity or basicity of the reaction medium, chemists can favor the formation of either N-Methyl Metribuzin or its S-methyl isomer, Metribuzin. researchgate.net For example, one patented method utilizes a temperature profile during the reaction with methyl bromide, starting at a lower temperature and gradually increasing it, to enhance the yield of the desired product. google.com Another approach involves using concentrated sulfuric acid as a catalyst with dimethyl sulfate in a p-xylene (B151628) solvent. google.com

Methylating AgentKey CharacteristicsReferences
Methyl IodideHigh toxicity and volatility google.comresearchgate.net
Dimethyl SulfateToxic and can methylate DNA google.comresearchgate.netwikipedia.org
Dimethyl CarbonateLow toxicity, environmentally friendly google.comtandfonline.com
Methyl BromideUsed under alkaline conditions guidechem.comgoogle.com
Methanol/Sulfuric AcidEnvironmentally friendly, simplified process google.com

Isomer Formation and Regioselectivity Control in Synthesis

The precursor molecule for both Metribuzin and this compound possesses two reactive sites: the sulfur atom (in the thiol form) and a nitrogen atom (in the thione form). guidechem.com Methylation at the sulfur atom yields Metribuzin, while methylation at the nitrogen atom produces this compound, which is often considered an impurity in Metribuzin synthesis. guidechem.com The formation of these two isomers is a classic example of a challenge in regioselectivity.

Controlling which isomer is predominantly formed is a key objective in the synthesis. The solvent and base used in the reaction can significantly influence the ratio of N-1 to N-2 alkylation in similar heterocyclic compounds. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to provide excellent N-1 regioselectivity in the alkylation of indazole derivatives. beilstein-journals.org A recent study has demonstrated that a simple acid-base regulation strategy can be highly effective in selectively synthesizing either Metribuzin or its N-methyl isomer in high yields. researchgate.net This method allows for precise control over the production of each substance by merely adjusting the pH of the reaction. researchgate.net

Process Optimization for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound, or more commonly, minimizing its formation during Metribuzin production, is a significant area of research. One patented process focuses on the purification of substituted 4-amino-1,2,4-triazine-5-ones by removing unwanted N-isomers. google.com This is achieved by heating the crude product in the presence of a hydroxide (B78521) solution, which helps to eliminate the N-methyl isomer. google.com

Advanced Derivatization of this compound for Modulated Biological Activities

While this compound itself is often viewed as a byproduct, the derivatization of the core triazinone structure, including the parent compound Metribuzin, is an active area of research to develop new compounds with enhanced or modified biological activities. For example, the creation of acylhydrazone derivatives of Metribuzin has been explored. researchgate.netnih.gov This is achieved by reacting Metribuzin with various aliphatic and aromatic aldehydes, which masks the exocyclic amino group and alters the molecule's interaction with its biological target. researchgate.netnih.gov

Environmental Fate and Transformation Dynamics of N Methyl Metribuzin

Degradation Mechanisms in Environmental Matrices

The environmental persistence and transformation of N-Methyl Metribuzin (B1676530), a derivative of the herbicide metribuzin, are governed by a combination of microbial, photolytic, and edaphic factors. The primary degradation pathways include microbial metabolism and photolysis on soil and in water. epa.gov

Microbial Metabolism and Biodegradation Pathways

Microbial degradation is a principal mechanism for the dissipation of metribuzin and its derivatives in soil environments. cabidigitallibrary.orgd-nb.info Microorganisms utilize these compounds as a source of carbon and energy, leading to their biotransformation. nih.gov The rate and extent of this degradation are influenced by the specific microbial communities present and various environmental conditions. cabidigitallibrary.orgresearchgate.net

The microbial breakdown of metribuzin results in the formation of several key metabolites. The three primary degradation products are desamino-metribuzin (DA), diketometribuzin (DK), and desamino-diketometribuzin (DADK). nih.govhealth.state.mn.uscsic.es These metabolites are formed through processes such as deamination (removal of an amino group) and desulfuration (removal of a sulfur group). nih.govresearchgate.net

Desamino-metribuzin (DA): This degradate is formed through the deamination of the parent metribuzin molecule. nih.govresearchgate.net

Diketometribuzin (DK): This metabolite results from the desulfuration of metribuzin. nih.govresearchgate.net It is characterized by a 1,2,4-triazine-3,5(2H,4H)-dione structure with an amino group at position 4 and a tert-butyl group at position 6. echemi.comnih.gov

Desamino-diketometribuzin (DADK): This compound is formed through the deamination of diketometribuzin or the desulfuration of desamino-metribuzin. nih.govresearchgate.net It is often the most abundant metabolite found in plants grown in metribuzin-treated soil. csic.es

These transformation products generally exhibit higher water solubility and mobility in soil compared to the parent compound. csic.es

Table 1: Primary Degradates of Metribuzin

Degradate NameAbbreviationFormation PathwayCAS NumberMolecular Formula
Desamino-metribuzinDADeamination of Metribuzin35045-02-4 chemicalbook.comC8H13N3OS
DiketometribuzinDKDesulfuration of Metribuzin56507-37-0 ontosight.aiC8H12N4O2 ontosight.ai
Desamino-diketometribuzinDADKDeamination of DK or Desulfuration of DA52236-30-3 echemi.comC7H11N3O2 echemi.com

Specific microbial populations play a crucial role in the breakdown of metribuzin. Soil actinobacteria, in particular, have demonstrated a significant capacity for degrading this herbicide. nih.gov Studies have isolated several bacterial strains capable of utilizing metribuzin as a sole carbon source. nih.govresearchgate.net

For instance, a study identified four actinobacterial strains—Streptomyces toxytricini, Streptomyces stelliscabiei, and two strains of Streptomyces heliomycini—that showed robust growth in the presence of metribuzin. nih.gov The Streptomyces heliomycini C1 strain exhibited the highest degradation rate, achieving 83.12% degradation under optimized conditions. nih.gov Another study isolated a novel bacterium, Olivibacter oleidegradans strain SP01, which achieved approximately 85% degradation of metribuzin at a concentration of 20 mg/L within 120 hours. neptjournal.comresearchgate.net Bacterial consortia have also been developed to enhance degradation. A consortium of Rhodococcus rhodochrous, Bacillus tequilensis, Bacillus aryabhattai, and Bacillus safensis has been shown to be effective in remediating metribuzin-contaminated soil. nih.gov

The efficiency of these microbial degradation processes is influenced by environmental factors such as pH, temperature, and inoculum size. nih.govneptjournal.com Optimal degradation by actinobacterial strains has been observed at a pH of 7.2 and a temperature of 30°C. nih.gov For Olivibacter oleidegradans, the optimal temperature was found to be 35°C. neptjournal.com

Identification and Characterization of Primary Degradates (e.g., desamino-metribuzin, diketometribuzin, desamino-diketometribuzin)

Photolytic Degradation Processes in Exposed Environments

Photodegradation, or the breakdown of a chemical by light, is another significant pathway for metribuzin transformation, particularly on soil surfaces and in surface water. epa.govresearchgate.net The rate of photolysis is rapid for exposed chemicals. epa.gov In water with a pH of 6.6, metribuzin has a photolytic half-life of 4.3 hours when exposed to natural sunlight. epa.govnih.gov On the surface of sandy loam soil, the half-life is approximately 2.5 days under outdoor irradiation. epa.gov

However, the impact of photolysis is limited to the very top layer of soil, approximately the top 1 mm, that is directly exposed to sunlight. epa.gov Once metribuzin leaches deeper into the soil profile, microbial degradation becomes the more dominant process. epa.gov The presence of substances like iron in water can promote the photodegradation of metribuzin, while dissolved organic matter can inhibit the process. researchgate.net The major photodegradation product in water is desamino-metribuzin (DA). researchgate.netnih.gov

Influence of Edaphic Factors on Transformation Kinetics

Edaphic factors, or soil properties, significantly influence the rate and pathway of N-Methyl Metribuzin transformation. These factors include soil type, organic matter content, pH, and moisture. researchgate.netcaws.org.nzgrowingscience.com

Soil Type and Organic Matter: The activity and persistence of metribuzin are affected by the soil's organic carbon and clay content. caws.org.nz Higher organic matter content generally leads to increased adsorption of the herbicide, which can reduce its availability for microbial degradation and leaching. caws.org.nznih.gov However, organic matter can also stimulate microbial growth, potentially enhancing biodegradation. d-nb.info Amendments with organic materials like animal manure and compost have been shown to increase the degradation rate of metribuzin. d-nb.info

Soil pH: Soil pH affects both the chemical stability and microbial degradation of metribuzin. Degradation by soil microorganisms tends to decrease as the soil pH decreases. researchgate.net Conversely, the adsorption of metribuzin increases as the soil pH decreases towards its pKa value. researchgate.net

Soil Moisture: Soil moisture content influences the availability of metribuzin for microbial uptake and transformation. caws.org.nz A moist soil surface at the time of application can lead to greater initial uptake and degradation. caws.org.nz

Table 2: Half-life of Metribuzin under Different Degradation Conditions

ConditionMatrixHalf-lifeReference
Aerobic Soil MetabolismSandy Loam106 days epa.gov
Anaerobic Soil MetabolismFlooded Sandy Loam112 days epa.gov
Photolysis in WaterpH 6.6 Water4.3 hours epa.govnih.gov
Photolysis on SoilSandy Loam Soil Surface2.5 days epa.gov
Field DissipationCalifornia128 days epa.gov
Field DissipationUnnamed Location40 days epa.gov

Mobility and Distribution in Environmental Compartments

The mobility of this compound and its degradates in the environment is a key factor determining their potential to contaminate water resources. Due to their properties, these compounds are susceptible to leaching into groundwater and running off into surface water. epa.gov

Metribuzin itself is highly water-soluble and exhibits moderate persistence in soil, which gives it the potential to leach through the soil profile. mdpi.com Its mobility is inversely related to its adsorption to soil particles. Soils with higher organic matter and clay content tend to adsorb more metribuzin, reducing its mobility. caws.org.nzresearchgate.net Conversely, in coarser textured, sandy soils, metribuzin is more mobile. researchgate.netcambridge.org

The primary degradates—DA, DK, and DADK—are generally more water-soluble and less sorptive to soil than the parent compound, making them highly to very highly mobile in soil. csic.esnih.gov The sorption tendency in topsoil follows the order: DA > metribuzin > DK > DADK. nih.gov In subsoil, where organic matter is lower, sorption is considerably less, further increasing the potential for these metabolites to leach into groundwater. nih.gov The presence of nonionic surfactants, which can be introduced into agricultural lands through wastewater irrigation, has been shown to increase the mobility of metribuzin in soil. mdpi.com

Given their persistence and mobility, metribuzin and its primary degradates have been detected in groundwater in agricultural regions. health.state.mn.us The low volatility of these compounds means they are not likely to be lost to the atmosphere, making leaching and runoff the primary transport mechanisms in the environment. epa.gov

Leaching Potential and Groundwater Contamination Studies

This compound's parent compound, metribuzin, is recognized for its high mobility in soil and potential to leach into groundwater. copernicus.orgherts.ac.ukepa.gov This is attributed to its high water solubility and low soil adsorption capacity. epa.govnih.gov Studies have shown that metribuzin and its metabolites, including by extension this compound, are persistent and mobile, leading to reported contamination of soil, groundwater, and surface waters. researchgate.net

The potential for groundwater contamination is a significant concern. The U.S. Environmental Protection Agency (EPA) considers metribuzin among the pesticides most likely to contaminate groundwater. epa.gov Monitoring in Wisconsin has detected metribuzin in groundwater at concentrations as high as 54 parts per billion (ppb), with residues also found in drinking water wells. epa.gov The persistence of metribuzin and its metabolites has been observed over two years after a single application. epa.gov

The leaching potential of metribuzin is influenced by soil characteristics. It is more pronounced in coarse-textured soils and those with low organic carbon content. researchgate.net In a study on a Commerce silty clay loam, metribuzin was found to be readily leached, with 88.58% of the applied amount recovered in the leachate after being flushed with three pore volumes of water. nih.gov This high mobility presents a significant risk of groundwater contamination, particularly in areas with shallow aquifers. nih.govnih.gov

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, has been calculated for metribuzin. A high GUS value of 2.96 indicates a high leachability potential. herts.ac.uk However, GUS scores can vary depending on soil type, with one study showing a range from "non-leachable" to "leachable" across different soils. researchgate.net

Table 1: Leaching and Groundwater Contamination Data for Metribuzin This table is interactive. You can sort and filter the data by clicking on the column headers.

Parameter Value Soil Type Source
Groundwater Detection (Wisconsin) Up to 54 ppb Not specified epa.gov
Drinking Water Well Detection (Wisconsin) Up to 21 ppb Not specified epa.gov
Leachate Recovery 88.58% Commerce silty clay loam nih.gov
GUS Leaching Potential Index 2.96 Not specified herts.ac.uk
GUS Score Range 1.8 - 2.88 Various researchgate.net
Concentration in 1m well 0.70 - 27.75 ng/mL Commerce clay loam nih.gov
Concentration in 2m well 1.71 - 3.83 ng/mL Commerce clay loam nih.gov

Runoff Dynamics to Surface Water Bodies

The same properties that make this compound's parent compound, metribuzin, a leaching threat also contribute to its potential for runoff into surface water bodies. epa.gov Its high water solubility and weak sorption to soil particles mean it is readily available for transport during rainfall events. nih.gov

Studies have documented the presence of metribuzin in surface waters. researchgate.net In field studies on sugarcane plots with Commerce silt loam soil, runoff losses of metribuzin were observed, with the amount lost influenced by the application method. nih.gov Broadcast applications resulted in higher runoff losses compared to banded applications. nih.gov Maximum effluent concentrations of metribuzin in runoff water ranged from 250 to 450 µg/L. nih.gov

The timing of rainfall relative to herbicide application is a critical factor. The highest concentrations of pesticides in surface water are often detected in the spring after application to crops like maize and rice. umsha.ac.ir While the rainy season can increase the volume of runoff, the resulting dilution can sometimes lead to lower concentrations compared to the dry season when water volumes are lower. mdpi.com

Sorption Characteristics and the Impact of Organic Amendments (e.g., Biochar)

The sorption of this compound to soil particles is a key process that influences its mobility and bioavailability. Generally, metribuzin exhibits weak sorption in soil, which contributes to its high mobility. nih.govmdpi.com The sorption is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netmdpi.com

Organic amendments, particularly biochar, have shown significant potential to increase the sorption of metribuzin and reduce its mobility. researchgate.net Biochar, a carbon-rich material produced from the pyrolysis of biomass, has a highly porous structure and reactive surfaces that can effectively bind organic contaminants. mdpi.com

The effectiveness of biochar in sorbing metribuzin is dependent on the pyrolysis temperature at which the biochar is produced. mdpi.com Biochar produced at higher temperatures (e.g., 750°C) tends to have a higher surface area and greater sorption capacity compared to biochar produced at lower temperatures (e.g., 350°C). mdpi.com The addition of biochar to soil has been shown to drastically reduce the mobility of metribuzin and its metabolites. researchgate.net In one study, the addition of 1% and 5% biochar to soil significantly decreased the mobility retention factor (Rf) of metribuzin. researchgate.net

The adsorption of metribuzin onto biochar appears to be a chemisorption process, with the data fitting well with pseudo-second-order kinetic and Langmuir models. mdpi.com This increased sorption can also influence the degradation of the herbicide, with some studies showing that biochar can enhance degradation, potentially by providing a favorable environment for microbial activity. nih.govmdpi.com

Table 2: Impact of Biochar on Metribuzin Mobility This table is interactive. You can sort and filter the data by clicking on the column headers.

Biochar Addition Mobility Retention Factor (Rf) of Metribuzin Soil Type Source
0% 0.49 Not specified researchgate.net
1% 0.14 Not specified researchgate.net
5% 0.10 Not specified researchgate.net

Persistence Profiles under Diverse Environmental Conditions

The persistence of this compound in the environment, largely inferred from studies on its parent compound, is variable and depends on a range of environmental factors. The half-life of metribuzin in soil can range from a few days to several months. researchgate.netnih.gov

Key factors influencing its persistence include:

Soil Type: Persistence is generally lower in coarse-textured soils compared to fine-textured soils. researchgate.net

Organic Matter and Clay Content: Higher organic matter and clay content can increase persistence by enhancing sorption. epa.govresearchgate.net

pH: Persistence is positively correlated with soil pH. researchgate.net

Temperature: Persistence increases at lower temperatures. researchgate.net

Moisture: Persistence is greater in drier conditions. researchgate.net

Microbial Activity: Microbial degradation is a significant pathway for the breakdown of metribuzin in soil. researchgate.net

Field studies have reported half-lives for metribuzin ranging from 9.11 to 21.15 days in tomato-growing soils researchgate.net and a half-life of 29.8 days in the top 0-15 cm of a Commerce clay loam soil. nih.gov In some cases, persistence can be much longer, with residues detected up to 60 days after application in medium and fine-textured soils. researchgate.net

The addition of organic amendments like biochar can also affect persistence. While increased sorption to biochar can reduce bioavailability and degradation, some studies have found that certain types of biochar can enhance the degradation of metribuzin. mdpi.comresearchgate.net For instance, the addition of biochar and organic compost was found to decrease the half-life of metribuzin by 4 days compared to unamended soil. mdpi.com

Table 3: Persistence of Metribuzin under Different Conditions This table is interactive. You can sort and filter the data by clicking on the column headers.

Half-life (DT50) Soil Type/Condition Source
~20 days General mdpi.com
7-19 days General nih.gov
9.11 - 21.15 days Tomato growing soils researchgate.net
29.8 days Commerce clay loam (0-15 cm depth) nih.gov
34 days Unamended soil mdpi.com
30 days Soil amended with biochar and organic compost mdpi.com
63 - 77 days Balcarce and San Cayetano soils researchgate.net

Metabolism of N Methyl Metribuzin in Biological Systems

Plant Metabolism and Detoxification Pathways

The response of plants to N-Methyl Metribuzin (B1676530) and its parent compound, metribuzin, is largely determined by the plant's ability to metabolize and detoxify the herbicide. Tolerant species are able to rapidly transform the active compound into non-toxic metabolites, a process involving uptake, translocation, and a series of enzymatic reactions.

Metribuzin is primarily absorbed through the root system, though some uptake can occur through the leaves from surface applications. agriculturejournals.cz Once absorbed, the compound is translocated upward within the plant's xylem. agriculturejournals.cz However, studies show that translocation is often limited, with the majority of the absorbed herbicide remaining in the treated leaves or roots. nih.govnih.gov For instance, in a study on wild radish, over 95% of the absorbed radiolabeled metribuzin remained in the treated leaf. nih.gov The efficiency of uptake and the pattern of translocation can vary significantly between plant species, which contributes to differential sensitivity. herts.ac.uk Tolerant plants like winter wheat have been shown to absorb less metribuzin and metabolize it more rapidly than susceptible species like downy brome. nih.gov

Table 1: Uptake and Translocation of Metribuzin in Various Plant Species

Plant Species Key Findings References
Wild Radish (Raphanus raphanistrum) Over 90% of applied [¹⁴C]-metribuzin was absorbed by the foliage within 24 hours. Over 95% of the absorbed radioactivity remained in the treated leaf. nih.gov
Soybean (Glycine max) Tolerant cultivars exhibit higher rates of metribuzin metabolism before the herbicide reaches its site of action in the chloroplasts. core.ac.uk
Winter Wheat & Downy Brome Winter wheat absorbed less metribuzin and metabolized it ~30% more rapidly than downy brome, contributing to its tolerance. nih.gov

| Amaranthus viridis & Bidens pilosa | Root uptake was an efficient pathway for entry. After foliar application, a nano-formulated metribuzin was absorbed 2.5 times more than the conventional form in A. viridis. | semanticscholar.orgagriculturejournals.cz |

A primary detoxification route in plants is the conversion of the parent herbicide and its initial metabolites into water-soluble conjugated products. agriculturejournals.cz In tolerant soybean plants, metribuzin is detoxified through the formation of an N-glucoside conjugate. core.ac.uk Alternate pathways can also lead to the formation of homoglutathione (B101260) conjugates. epa.gov The primary polar metabolites identified in soybean cell cultures were conjugates of metribuzin and deaminated metribuzin. nih.gov In some cases, these conjugates can be further acylated to form a malonyl N-glucoside conjugate. core.ac.uk The inability to effectively hydrolyze these conjugates back to a toxic form is a key aspect of permanent detoxification. mdpi.com

Table 2: Key Conjugated Metabolites of Metribuzin Identified in Plants

Metabolite Type Description Plant Species References
N-Glucoside Conjugates The amino group of metribuzin is conjugated with glucose. This is a major detoxification product in tolerant cultivars. Soybean, Tomato core.ac.ukepa.gov
Homoglutathione Conjugates An alternative pathway involving conjugation with homoglutathione, a tripeptide analog of glutathione. Soybean core.ac.ukepa.gov
Malonyl N-Glucoside Conjugates Further acylation of the N-glucoside conjugate, representing a more complex and stable detoxification product. Soybean core.ac.uk

| Conjugates of Deaminated Metribuzin | The deaminated form of metribuzin can also be conjugated, forming polar metabolites. | Soybean | nih.govresearchgate.net |

The biotransformation of N-Methyl Metribuzin is mediated by several large enzyme families. This metabolic process typically occurs in phases:

Phase I: Modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are crucial Phase I enzymes that catalyze reactions like deamination and oxidation. iastate.edunih.gov Enhanced metabolism via CYPs is a documented mechanism of resistance in weeds like Lolium rigidum. nih.govsemanticscholar.orgresearchgate.net

Phase II: Conjugation of the modified herbicide with endogenous molecules like sugars or glutathione. This step is primarily catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs), which attach a glucose molecule to the herbicide, increasing its water solubility and reducing its toxicity. epa.govagriculturejournals.cz UGTs are responsible for the N-glucosylation of metribuzin. agriculturejournals.cz

Phase III: Transport and sequestration of the conjugated metabolites into vacuoles or the cell wall. researchgate.net

Table 3: Enzyme Systems Involved in Metribuzin Metabolism in Plants

Enzyme System Family/Type Role in Metribuzin Metabolism References
Cytochrome P450 Monooxygenases (CYPs) Oxidative Enzymes Catalyze Phase I reactions, including deamination and hydroxylation, preparing the molecule for conjugation. iastate.edunih.govsemanticscholar.org
UDP-Glucosyltransferases (UGTs) Transferase Enzymes Catalyze Phase II N-glucosylation, conjugating metribuzin with glucose to form non-toxic, water-soluble metabolites. epa.govagriculturejournals.cz

| Glutathione S-Transferases (GSTs) | Transferase Enzymes | Implicated in the conjugation of metribuzin with homoglutathione in certain species. | core.ac.ukresearchgate.net |

Exposure to metribuzin can significantly alter a plant's secondary metabolism as part of a broader stress response. In the model aquatic plant Lemna minor, exposure led to an increase in the levels of most amino acids, suggesting increased proteolytic activity. mdpi.com The herbicide also affects the mevalonate (B85504) pathway, which can reduce the synthesis of certain secondary metabolites. herts.ac.uk Furthermore, studies have recorded the activation of salicylate-signaling pathways in response to the toxicity, indicating a systemic defense response. mdpi.com Metabolites such as γ-aminobutyric acid (GABA), caffeate, and squalene (B77637) have been identified as biomarkers of this stress, playing roles in signaling and protection.

Role of Enzyme Systems in Biotransformation (e.g., Cytochrome P450 Monooxygenases, UDPG Transferases)

Microbial Metabolic Pathways

Microorganisms in the soil are the primary drivers of this compound degradation in the environment. Various bacteria and fungi possess the metabolic capability to use the herbicide as a source of carbon and nutrients. researchgate.net The main degradation pathway involves deamination (removal of the amino group) and dethiomethylation (removal of the methylthio group), leading to the formation of three principal metabolites:

Desamino-metribuzin (DA)

Diketo-metribuzin (DK)

Desamino-diketo-metribuzin (DADK) nih.goviastate.edu

DADK is often the primary metabolite found in soil. The rate of degradation is influenced by soil type, pH, and temperature. Studies have identified specific bacteria, such as Olivibacter oleidegradans and various strains of Streptomyces, that are highly efficient at breaking down metribuzin. iastate.edu

Table 4: Microbial Degradation of Metribuzin

Microorganism(s) Key Findings Metabolites Formed References
Streptomyces strains (C1, C3, B2, CH) Degraded 76-83% of initial metribuzin (50 mg/L) within 15 days under optimal conditions. Biotransformation confirmed by structural analysis. iastate.edu
Olivibacter oleidegradans Achieved ~85% degradation of metribuzin (20 mg/L) in 120 hours under optimized lab conditions. Not specified
Soil Microbial Consortium Degradation follows first-order kinetics; immobilization on biochar significantly enhances the degradation rate. Not specified

| General Soil Microorganisms | Degradation produces DA, DK, and DADK. DADK is typically the major metabolite. | DA, DK, DADK | nih.goviastate.edu |

Invertebrate Metabolism (e.g., Earthworms, Beetles)

While detailed metabolic pathway studies for this compound in invertebrates are less common than for plants and microbes, ecotoxicological research provides clear evidence of metabolic disruption and response in non-target species like beetles and earthworms.

Exposure affects metabolic pathways associated with sequestration and detoxification in the mealworm beetle, Tenebrio molitor. herts.ac.uk This can trigger a redistribution of metabolic resources, impacting processes like sexual maturation and immune responses. herts.ac.uk Studies on T. molitor hemocytes (immune cells) revealed that metribuzin exposure, while not lethal, caused a reduction in phagocytic activity and an increase in immature blast-like cells, indicating immunotoxicity. agriculturejournals.cz This suggests the organism's metabolic and cellular systems are actively responding to the chemical stress.

In earthworms (Eisenia fetida, Octodrilus complanatus), metribuzin exposure can be toxic, with effects including increased mucus secretion, weight loss, and mortality. agriculturejournals.czmdpi.com These physiological responses are indicative of a significant metabolic burden as the organism attempts to cope with and excrete the toxicant. Some studies have noted that co-exposure to metribuzin and other chemicals can induce oxidative stress and disturb normal metabolic cycles, such as the tricarboxylic acid (TCA) cycle.

Table 5: Evidence of Metabolic Disruption by Metribuzin in Invertebrates

Invertebrate Species Observed Effects Implication References
Mealworm Beetle (Tenebrio molitor) Affects detoxification pathways; alters immune cell populations (hemocytes); reduces phagocytic index. Indicates active metabolic engagement and immunotoxic stress response. herts.ac.ukagriculturejournals.cz
Earthworm (Eisenia fetida, Octodrilus complanatus) Increased mucus secretion, weight loss, mortality, disturbed TCA cycle (in co-exposure). Physiological signs of severe metabolic stress and attempts to process the xenobiotic. agriculturejournals.czmdpi.com

| Crustaceans (Crayfish) | Disruption of hepatopancreas function and activity of antioxidative enzymes. | Indicates organ-specific metabolic toxicity and oxidative stress. | agriculturejournals.cz |

Ecotoxicological Investigations and Environmental Impact of N Methyl Metribuzin

Effects on Non-Target Organisms

N-Methyl metribuzin (B1676530), a derivative of the herbicide metribuzin, poses potential risks to various non-target organisms within an ecosystem. The environmental impact of this chemical compound is a subject of ongoing ecotoxicological research.

Impacts on Aquatic Biota (e.g., Fish, Invertebrates, Macrophytes, Algae)

Metribuzin and its derivatives can be hazardous to aquatic life. mdpi.com While some studies suggest metribuzin is relatively non-toxic to fish and aquatic invertebrates at certain concentrations, it is recognized as being toxic to algae and higher aquatic plants. sfwmd.govsfwmd.govbund.de Laboratory studies have shown that metribuzin is highly toxic to freshwater macrophytes and algae. nih.govnih.gov However, its risk to non-target aquatic plants may be mitigated by its short dissipation half-life in water, which is approximately 5 days. nih.gov

Exposure to metribuzin-based formulations has been shown to cause changes in blood and biochemical parameters in fish, particularly affecting the liver and kidneys. mdpi.com In studies on common carp (B13450389) (Cyprinus carpio) and goldfish, such alterations were observed. mdpi.com For the zebrafish (Danio rerio), subchronic exposure to metribuzin at a concentration of 53 mg L⁻¹ led to a 53% mortality rate and pathological lesions in the liver. nih.gov Lower concentrations of 33 and 53 mg L⁻¹ also resulted in negative effects on total body weight, length, and specific growth rate. nih.gov

Regarding aquatic invertebrates, metribuzin is considered moderately toxic. epa.govepa.gov It can disrupt the function of the hepatopancreas in crustaceans like crayfish. mdpi.com The acute toxicity (96-hour LC50) for a marine/estuarine shrimp has been reported as 48.3 mg/l, classifying it as slightly toxic to this species. epa.gov

The following table summarizes the toxicity of metribuzin to various aquatic organisms:

OrganismToxicity ValueClassificationSource
Rainbow Trout76.78 ppm (LC50)Slightly Toxic epa.gov
Bluegill Sunfish75.96 ppm (LC50)Slightly Toxic epa.gov
Goldfish>10 ppm (LC50) heranba.co.in
Freshwater Invertebrate4.18 ppm (EC50)Moderately Toxic epa.gov
Marine/Estuarine Shrimp48.3 mg/l (96-hour LC50)Slightly Toxic epa.gov
Freshwater Macrophytes & AlgaeMedian EC50 = 31 µg/LHighly Toxic nih.gov

Toxicity Assessments in Terrestrial Invertebrate Models (e.g., Tenebrio molitor Hemocytes, Earthworms)

Studies on the mealworm beetle, Tenebrio molitor, have revealed sublethal effects of metribuzin. mdpi.comresearchgate.net Exposure to a metribuzin-based herbicide resulted in a reduction in the phagocytic index and an increase in blast-like cells in the hemocytes (circulating immune cells) of male beetles, indicating potential immunotoxicity. mdpi.comresearchgate.net Although no mortality was observed, these findings suggest that the herbicide can impair the beetle's immune system, potentially affecting its fitness and reproductive capabilities. mdpi.comresearchgate.net

Research on earthworms has shown that metribuzin can be more toxic than other herbicides like glyphosate. agriculturejournals.cz Increased mortality in earthworms has been documented at higher doses of metribuzin, with a lethal concentration (LC50) of 8.48 mg a.i./kg. agriculturejournals.cz The toxicity of metribuzin to the earthworm Aporrectodea caliginosa was found to increase with exposure time. growingscience.comresearchgate.net In soil mixing tests, the LC50 for metribuzin was significantly lower after 10 days compared to 5 days across different soil types. growingscience.com

General Ecological Risk Concerns for Vertebrate Species (e.g., Avian, Mammalian)

Metribuzin is considered moderately toxic to birds on an acute oral basis. epa.govepa.gov The acute oral LD50 for Northern bobwhite quail is 169.2 mg/kg. epa.gov However, it is considered only slightly toxic to birds in their diet, with a subacute dietary toxicity of >4000 ppm for mallard ducks and bobwhite quail. epa.gov

For mammals, metribuzin is generally of low acute toxicity. epa.gov However, chronic exposure can pose risks, particularly to reproductive parameters. epa.gov In vertebrates, metribuzin has been shown to damage the liver, kidneys, and thyroid. mdpi.comcdms.net The EPA has classified metribuzin as a Group D chemical, meaning it is not classifiable as to human carcinogenicity. epa.gov

The table below presents acute toxicity data for vertebrate species:

SpeciesTest TypeToxicity ValueToxicity CategorySource
Northern Bobwhite QuailAcute Oral LD50169.2 mg/kgModerately Toxic epa.gov
Mallard DuckSubacute Dietary LC50>4000 ppmSlightly Toxic epa.gov
Bobwhite QuailSubacute Dietary LC50>4000 ppmSlightly Toxic epa.gov
Laboratory Rat (female)Acute Oral LD502200 mg/kgCategory III epa.gov
Laboratory Rat (male)Acute Oral LD502300 mg/kgCategory III epa.gov
Laboratory Mouse (female)Acute Oral LD50711 mg/kg epa.gov
Laboratory Mouse (male)Acute Oral LD50698 mg/kg epa.gov

Phytotoxicological Effects on Non-Target Plant Species

As a herbicide, metribuzin is designed to be phytotoxic. Its mode of action involves inhibiting photosynthesis by blocking the Hill reaction in photosystem II. mdpi.comcaws.org.nz This action is not always selective, and the herbicide can adversely affect non-target plants. amazonaws.com Metribuzin is known to be more toxic to aquatic plants than other common herbicides like atrazine (B1667683), alachlor, or metolachlor. nih.gov Runoff containing metribuzin can pose a risk to non-target plant species. amazonaws.com

Development and Application of Biomarkers for Ecotoxicity Assessment

The use of biomarkers is crucial for the early assessment of the environmental impact of herbicides like metribuzin. mdpi.com Invertebrate hemocytes, the circulating immune cells, have been identified as a valuable system for assessing sublethal toxicological effects. mdpi.comresearchgate.net

In studies with Tenebrio molitor, several biomarkers in hemocytes were examined after exposure to a metribuzin-based herbicide, including:

Phagocytic activity: A reduction in the phagocytic index was observed, indicating a compromised immune response. mdpi.comresearchgate.net

Lysosomal membrane stability: Reduced stability was noted, suggesting cellular stress. mdpi.comresearchgate.net

Cellular morphology: An increase in blast-like cells was seen, pointing to potential immunotoxicity. mdpi.comresearchgate.net

These biomarkers provide an early warning system for the potential adverse effects of metribuzin on non-target invertebrates. mdpi.com The development and application of such sensitive biomarkers are essential for a more comprehensive understanding of the ecotoxicity of pesticides at concentrations that may not cause immediate mortality. nih.gov

Effects on Soil Microbial Community Structure and Function

Metribuzin residues in soil can negatively impact the structure and function of soil microbial communities. nih.gov The effects can vary depending on the soil type, temperature, and the specific microbial groups.

Studies have shown that metribuzin can:

Inhibit soil respiration: A decrease in the amount of released CO2 has been observed in treated soils. researchgate.net

Reduce the abundance of specific microbial groups: Decreases in total microflora, fungi, cellulolytic bacteria, nitrifying bacteria, and both aerobic and anaerobic nitrogen-fixing bacteria have been reported. researchgate.net Metribuzin has also been found to be toxic to Azotobacter, a genus of free-living nitrogen-fixing bacteria. researchgate.net

Have variable effects on different microorganisms: While some studies report a decrease in fungi, others have found that metribuzin can increase the fungal population. researchgate.netcore.ac.uk Similarly, the effect on actinomycetes can vary with temperature. researchgate.net

Affect enzymatic activity: Metribuzin treatment has been shown to significantly reduce the activity of dehydrogenase, a key soil enzyme. cabidigitallibrary.org

Comprehensive Ecological Risk Assessment Frameworks

A fundamental principle of these frameworks is the consideration of not just the parent compound (metribuzin) but also its significant metabolites, as they can exhibit different toxicity profiles and environmental behaviors. researchgate.netepa.gov For metribuzin, the primary metabolites of concern identified in environmental risk assessments are desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). health.state.mn.usmdpi.com N-Methyl Metribuzin (CAS 56742-45-1) is also recognized as a related compound. axios-research.comlgcstandards.comnih.gov The risk assessment process acknowledges that these environmental degradates can be more toxic than the parent compound. researchgate.net

The assessment framework integrates data on the environmental fate of these compounds, including their persistence in soil and water, mobility, and potential for leaching into groundwater. epa.govcanada.casfwmd.gov For instance, metribuzin and its degradates are known to be mobile and stable in water, which increases the potential for exposure of aquatic ecosystems. epa.govcanada.ca The half-life of metribuzin in soil can be around 106 days, while in water, photolysis can be rapid (a half-life of a few hours) in clear, shallow waters. epa.gov However, in the absence of light, the hydrolytic half-life is much longer. canada.ca

Risk is quantified using the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) with the concentration known to cause toxic effects (e.g., LC50 or EC50). epa.gov If the initial, conservative (Tier 1) assessment indicates a potential risk, more refined, higher-tier assessments are conducted with more realistic exposure scenarios and additional ecotoxicological data. regulations.gov This tiered approach ensures that regulatory decisions are based on a comprehensive evaluation of the potential ecological impacts. epa.govregulations.gov

Ecotoxicological Data for Metribuzin and its Metabolites

The following tables present a summary of ecotoxicological data for metribuzin and its key metabolites, which informs the ecological risk assessment process.

Table 1: Acute Toxicity of Metribuzin to Various Organisms

OrganismEndpointValueToxicity Classification
Rat (oral)LD502200 mg/kgPractically non-toxic
FishLC50>100 mg/LPractically non-toxic
Aquatic InvertebratesEC506.8 mg/LModerately toxic
Aquatic Plants (Lemna gibba)EC500.023 mg/LHighly toxic

Table 2: Comparative Acute Oral Toxicity of Metribuzin and its Metabolites in Rats

CompoundLD50 (mg/kg)Relative Toxicity to Metribuzin
Metribuzin2200-
Desamino-diketo-metribuzin (DADK)266 - 11182 to 8 times more toxic
Desamino-metribuzin (DA)>500More toxic
Diketo-metribuzin (DK)>1000More toxic

Source: Data synthesized from human health risk assessments which indicate the higher toxicity of metabolites. researchgate.net

Table 3: Environmental Fate Characteristics of Metribuzin and its Metabolites

ParameterMetribuzinDA, DK, DADK
Soil Half-life (aerobic)40 - 106 daysLow to moderate persistence
Groundwater Leaching PotentialHighHigh to very high
Water Solubility1200 mg/LHigh

Source: Data compiled from various environmental fate studies. mdpi.comepa.govcanada.ca

Detailed Research Findings

Research has consistently shown that the environmental degradates of metribuzin, including DA, DK, and DADK, are of significant concern in ecological risk assessments. researchgate.nethealth.state.mn.us Studies have found that these metabolites are frequently detected in groundwater, often at higher concentrations than the parent metribuzin. researchgate.net This is attributed to their high mobility and persistence in certain environmental compartments. mdpi.comcanada.ca

A key finding is the increased toxicity of the metabolites compared to metribuzin itself. For example, the acute oral LD50 for DADK in rats is significantly lower than that of metribuzin, indicating it is several times more toxic. researchgate.net Short-term drinking water studies with DADK also showed adverse effects at lower doses compared to the parent compound. researchgate.net The primary targets of toxicity for both metribuzin and its metabolites appear to be similar, affecting the liver and thyroid in mammals. researchgate.netregulations.gov

In aquatic ecosystems, metribuzin is particularly toxic to aquatic plants, with an EC50 for Lemna gibba in the low microgram per liter range. researchgate.net While the parent compound can degrade relatively quickly in sunlit surface waters, its potential to leach into groundwater, where degradation is slower, poses a long-term risk to connected ecosystems. epa.govcanada.ca The high water solubility and mobility of the metabolites exacerbate this risk. mdpi.com

Advanced Analytical Methodologies for N Methyl Metribuzin and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of N-Methyl Metribuzin (B1676530) and its metabolites, offering high-resolution separation and sensitive detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with specific applications and advantages.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the determination of metribuzin and by extension, its N-methylated form. asianpubs.orgresearchgate.net These methods are valued for their specificity and sensitivity. asianpubs.org

Method development often involves optimizing the mobile phase composition to achieve the best separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution, such as potassium dihydrogen orthophosphate, with the ratio adjusted to ensure clear resolution of the analyte peak from potential interferences. asianpubs.org For instance, a mobile phase of potassium dihydrogen orthophosphate and acetonitrile in a 60:40 v/v ratio has been successfully used. asianpubs.org The separation is typically performed on a C8 or C18 column. asianpubs.org Detection is commonly carried out using a UV detector at a wavelength where metribuzin shows maximum absorbance, such as 297 nm. asianpubs.org

Validation of HPLC methods is performed in accordance with international guidelines to ensure reliability. asianpubs.org Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. asianpubs.org

Linearity: The method's linearity is established over a specific concentration range, for example, from 2 to 12 µg/mL. asianpubs.org

LOD and LOQ: The sensitivity of the method is indicated by the LOD and LOQ values. For metribuzin, LOD and LOQ have been reported to be as low as 0.137 µg/mL and 0.4280 µg/mL, respectively.

Accuracy and Precision: Accuracy is often assessed through recovery studies, with results ideally falling within a range of 99-101%. Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) serving as a key metric.

For the analysis of metribuzin and its metabolites in soil and water, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity. epa.govepa.gov An analytical method using LC-MS/MS has been validated for the determination of metribuzin and its metabolites DA, DK, and DADK in these matrices. epa.govepa.gov

Table 1: HPLC Method Parameters for Metribuzin Analysis

ParameterConditionReference
ColumnWaters Symmetry C8 (150 mm x 4.6 mm, 5 µm) asianpubs.org
Mobile PhasePotassium dihydrogen orthophosphate and acetonitrile (60:40 v/v) asianpubs.org
Detection Wavelength297 nm asianpubs.org
Linearity Range2 to 12 µg/mL asianpubs.org
LOD0.137 µg/mL
LOQ0.4280 µg/mL

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a powerful tool for the residue analysis of metribuzin and its metabolites. mdpi.comresearchgate.netfao.org This technique is especially useful for complex matrices like soil and plants. mdpi.comfao.org

A method based on ultrasound-assisted extraction (UAE) followed by GC-MS/MS has been developed for the simultaneous determination of metribuzin and its main metabolites (DA, DK, and DADK) in soil and plant samples. mdpi.com This method offers good recoveries, ranging from 73% to 121%, and low quantitation limits, making it suitable for detecting trace levels of these compounds. mdpi.comfao.org For plant samples, the quantitation limits can be as low as 2.6 to 18 µg/kg. fao.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation approach for GC-MS/MS analysis of metribuzin and its transformation products in food matrices like tomatoes. researchgate.net This method involves extraction with acetonitrile followed by a cleanup step using materials such as graphitized carbon black (GCB) and primary secondary amine (PSA). researchgate.net The use of GC-MS/MS in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. researchgate.net

Validation of these GC-based methods demonstrates high correlation coefficients (r²) above 0.995 and low limits of detection (LOD), typically ranging from 0.002 to 0.008 mg/kg. researchgate.net Mean recoveries are generally in the range of 72% to 96%, with relative standard deviations (RSD) below 9%. researchgate.net

Table 2: GC-MS/MS Method Validation for Metribuzin and Metabolites in Tomato

AnalyteLOD (mg/kg)Mean Recovery (%)RSD (%)Reference
Metribuzin0.002 - 0.00872.35 - 95.861.98 - 8.70 researchgate.net
Desamino-metribuzin (DA)0.002 - 0.00872.35 - 95.861.98 - 8.70 researchgate.net
Diketo-metribuzin (DK)0.002 - 0.00872.35 - 95.861.98 - 8.70 researchgate.net
Desamino-diketo-metribuzin (DADK)0.002 - 0.00872.35 - 95.861.98 - 8.70 researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that has been successfully applied to the analysis of triazine herbicides, including metribuzin. asianpubs.org MEKC is particularly useful for the separation of neutral and charged compounds in a single run.

The separation in MEKC is based on the partitioning of analytes between an aqueous buffer and micelles, which act as a pseudo-stationary phase. Sodium dodecylsulfate (SDS) is a commonly used surfactant for forming these micelles. The on-line coupling of MEKC with electrospray ionization mass spectrometry (MEKC-ESIMS) provides structural information and enhances detection sensitivity. acs.orgnih.govkoreascience.kr

For the analysis of triazine herbicides, a buffer system of sodium borate (B1201080) with SDS is often employed. koreascience.kr Optimization of parameters such as SDS concentration, buffer pH, and applied electric field is crucial for achieving good separation. koreascience.kr MEKC-ESIMS has shown 5 to 10 times higher sensitivity compared to MEKC with UV detection. koreascience.kr An on-line sweeping technique in MEKC can further enhance the enrichment of analytes, achieving enrichment factors from 479 to 610 for triazine herbicides. nih.gov This allows for very low limits of detection, in the range of 0.02 to 0.04 ng/g. nih.gov

Gas Chromatography (GC) Applications in Residue Analysis

Application of Stable Isotope-Labeled Standards (e.g., N-Methyl Metribuzin-d3) in Research

Stable isotope-labeled standards are compounds in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). In mass spectrometry, these labeled compounds are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished. This compound-d3, where three hydrogen atoms in the methyl group are replaced by deuterium, is an ideal internal standard for the quantitative analysis of this compound.

The primary advantage of using a stable isotope-labeled internal standard like this compound-d3 is its ability to compensate for variations in the analytical process. researchgate.net This includes losses during sample preparation, extraction, and cleanup, as well as matrix effects where other components in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer. researchgate.net Since the labeled standard behaves almost identically to the unlabeled analyte, any variations will affect both compounds proportionally. researchgate.net By calculating the ratio of the analyte response to the internal standard response, a more accurate and precise quantification can be achieved. researchgate.net

In a 2024 study validating a modified QuEChERS method for the quantification of pesticide residues in agricultural soils, n-methyl-metribuzin-D3 was utilized as an internal standard. nih.gov The study reported the absolute recovery of the internal standards, which is a measure of the true amount of the standard recovered after the entire analytical procedure. While most internal standards in the study showed high recoveries, n-methyl-metribuzin-D3 had an absolute recovery of 43% ± 4%. nih.gov This highlights the importance of using a stable isotope-labeled internal standard, as a significant portion of the analyte could be lost during sample processing, and without the internal standard, this loss would lead to an underestimation of the this compound concentration in the sample.

The availability of this compound-d3 from various chemical suppliers facilitates its use in research and routine analysis. medchemexpress.com Its application is particularly critical in complex matrices like soil and food products, where matrix effects can be significant.

Method Validation and Quality Control Protocols in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound and its metabolites, this involves establishing a set of performance characteristics to ensure the reliability and comparability of results. Quality control protocols are the routine measures put in place to ensure that the validated method remains in a state of control during its application.

Key parameters for method validation in research settings for this compound and its metabolites, typically determined using LC-MS/MS, include:

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards at different concentrations. For pesticide residue analysis, a high correlation coefficient (r²) of ≥ 0.99 is generally required. epa.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a Bayer method analyzing metribuzin and its metabolites in soil, the LOQ was established at 10 ng/g. epa.gov Another study on metribuzin in wheat reported an LOD of 0.01 µg/g and an LOQ of 0.03 µg/g. nih.govresearchgate.net

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. For pesticide residue analysis, mean recoveries are typically expected to be within the range of 70-120%. nih.gov For example, a validated method for metribuzin in wheat showed mean recovery percentages between 87-97% at three different spiking levels. nih.govresearchgate.net

Precision: Precision is the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (precision under the same operating conditions over a short interval of time) and reproducibility (precision under different conditions, e.g., different days, analysts, or equipment) are two measures of precision. nih.gov An acceptable RSD for repeatability is typically less than 20%. nih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). epa.gov

Matrix Effects: As mentioned earlier, components of the sample matrix can interfere with the ionization of the analyte. The internal standard method with a stable isotope-labeled standard is the most effective way to compensate for these effects. nih.gov

The following tables provide examples of method validation data for metribuzin and its metabolites from research studies. While not exclusively for this compound, they are indicative of the performance characteristics expected for such analytical methods.

Table 1: Example of LC-MS/MS Method Validation Parameters for Metribuzin in Wheat

Validation ParameterResultReference
Linearity (r²)>0.995 nih.govresearchgate.net
Limit of Detection (LOD)0.01 µg/g nih.govresearchgate.net
Limit of Quantification (LOQ)0.03 µg/g nih.govresearchgate.net
Mean Recovery87-97% nih.govresearchgate.net
Repeatability (RSD)<10% nih.gov

Table 2: Independent Laboratory Validation Data for Metribuzin and its Metabolites in Soil by LC-MS/MS

AnalyteFortification Level (ng/g)Mean Recovery (%)RSD (%)
Metribuzin101005
Metribuzin100991
Metribuzin DA101014
Metribuzin DA100991
Metribuzin DK101005
Metribuzin DK100981
Metribuzin DADK101005
Metribuzin DADK100991
Data adapted from an independent laboratory validation of Bayer Method SE-001-S15-01. epa.gov

Quality control protocols in a research setting involve the regular analysis of quality control (QC) samples, such as blanks, spiked blanks, and certified reference materials (if available), alongside the test samples to ensure the continued validity of the results. axios-research.com

Research Applications and Future Directions for N Methyl Metribuzin

Utilization as a Reference Standard in Analytical Method Development, Validation, and Quality Control

N-Methyl Metribuzin (B1676530) is established as a crucial reference material in analytical chemistry, particularly for methods related to its parent compound, Metribuzin. axios-research.comclearsynth.com High-purity N-Methyl Metribuzin standards are indispensable for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry, which are used for the quantitative determination of Metribuzin in commercial formulations. lgcstandards.com

As a known impurity and analogue of Metribuzin, this compound serves as a reference standard for several key applications: axios-research.comaxios-research.com

Method Validation (AMV): It is used to confirm that an analytical method is accurate, precise, and reliable for its intended purpose. clearsynth.com

Quality Control (QC): It is employed in QC applications during the synthesis and commercial production of Metribuzin to identify and quantify impurities, ensuring the final product meets regulatory and quality standards. clearsynth.comclearsynth.com

Traceability: The standard allows for traceability to pharmacopeial standards, which is essential for regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). axios-research.comaxios-research.com

Companies specializing in chemical standards supply this compound with comprehensive characterization data and a Certificate of Analysis (COA) to support these functions in environmental, food and beverage, and pharmaceutical research sectors. lgcstandards.comaxios-research.com Its isotopically labeled form, this compound-d3, is also available for use in method development and validation. clearsynth.com

Exploration in Biomedical Research, including Cancer and Epigenetic Studies

While primarily known for its connection to agriculture, this compound is also a compound of interest in biomedical research, specifically in the areas of oncology and epigenetics. adooq.com The exploration in this field is largely informed by studies on its parent herbicide, Metribuzin.

Research conducted as part of the Agricultural Health Study (AHS), a prospective cohort of pesticide applicators, investigated the association between occupational exposure to Metribuzin and cancer incidence. nih.gov One study suggested a potential association between high exposure to Metribuzin and certain lymphohematopoietic malignancies, such as leukemia and Non-Hodgkin's lymphoma, though the authors urged caution in interpretation due to the novelty of the findings. nih.govresearchgate.net Other epidemiological studies have also pointed to an increased risk of these cancers in populations exposed to pesticides, including Metribuzin. redalyc.org

The potential mechanism for these observations has led to investigations into the compound's epigenetic activity. researchgate.net Epigenetics involves heritable changes in gene expression that are not caused by alterations in the DNA sequence itself. nih.gov DNA methylation is a key epigenetic mechanism that can regulate gene expression. nih.govnih.gov Some research suggests that Metribuzin may act as an epigenetic carcinogen, but this requires further investigation. researchgate.net The availability of high-purity this compound makes it a suitable candidate for further in-depth studies to elucidate these potential biomedical effects and mechanisms. adooq.com

Development and Evaluation of Slow-Release Formulations and Delivery Systems

To enhance efficiency and mitigate the environmental impact of triazinone herbicides, significant research has focused on developing slow-release or controlled-release (CR) formulations. These systems are designed to release the active ingredient gradually over an extended period, which can reduce the total amount of herbicide needed, minimize environmental contamination, and prolong its weed-killing efficacy. chimicatechnoacta.rusigmaaldrich.com

Studies have successfully constructed and evaluated various slow-release formulations for Metribuzin using biodegradable polymers as a carrier matrix. The goal is to control the release of the herbicide through diffusion and the degradation of the polymer matrix itself. researchgate.net

Key research findings in this area include:

Poly(3-hydroxybutyrate) (P3HB) Matrix: Experimental formulations using this natural, degradable polymer have been created in the form of films, granules, and pellets. researchgate.netibp.ru In one study, P3HB blended with polyethylene (B3416737) glycol (PEG) showed the most active release of Metribuzin (around 60% over 35 days) compared to pure P3HB or blends with wood and polycaprolactone (B3415563) (PCL), which released 30-40%. researchgate.net These P(3HB)-based formulations demonstrated a significant herbicidal effect on model weed plants. researchgate.netscispace.com

Cellulose (B213188) and Clay Composites: Controlled-release formulations have been developed using carboxymethyl cellulose (CMC) and a carboxymethyl cellulose-kaolinite (CMC-KAO) composite. sigmaaldrich.com The release was fastest in CMC alone, while the addition of kaolinite (B1170537) clay slowed the release rate. sigmaaldrich.com

Polyvinyl Chloride (PVC): PVC-based emulsion formulations have also been studied, showing the slowest release rates among the tested CR formulations, with a half-release time (t1/2) in soil of nearly 52 days, compared to less than 5 days for commercial formulations. sigmaaldrich.com

These innovative delivery systems demonstrate that the release kinetics of Metribuzin can be effectively managed by altering the polymer matrix, offering a promising approach to more sustainable weed control. researchgate.net

Interactive Table: Comparison of Metribuzin Slow-Release Formulations

Polymer MatrixFormulation TypeKey Findings on Release KineticsReference
Poly(3-hydroxybutyrate) (P3HB) PelletsReleased 30-40% of embedded Metribuzin over 35 days. researchgate.net
P3HB / Polyethylene Glycol (PEG) PelletsMost active release; ~60% of Metribuzin released over 35 days. researchgate.net
P3HB / Wood Powder PelletsRelease rate was 30-40% over 35 days; showed high herbicidal efficacy. researchgate.netnih.gov
Carboxymethyl Cellulose (CMC) GranulesFastest release among tested CR formulations; t1/2 of ~17 days in soil. sigmaaldrich.com
CMC-Kaolinite Composite GranulesSlower release than CMC alone. sigmaaldrich.com
Polyvinyl Chloride (PVC) EmulsionSlowest release; t1/2 of ~52 days in soil, significantly longer than commercial formulations (4.66 days). sigmaaldrich.com

Addressing Environmental and Regulatory Challenges in Triazinone Chemistry

The triazinone class of herbicides, including Metribuzin, faces significant environmental and regulatory scrutiny, primarily due to concerns about environmental persistence and the evolution of herbicide-resistant weeds. researchgate.netcabidigitallibrary.org

Environmental Persistence and Contamination: Triazinone herbicides can be persistent in the environment, leading to the contamination of soil and water resources. researchgate.netnih.gov Due to their chemical properties, residual concentrations of these herbicides and their metabolites are frequently detected in groundwater and surface water. researchgate.netnih.gov This persistence has raised concerns about their potential impact on non-target aquatic plants, ecosystems, and human health. researchgate.netresearchgate.net Although some studies show that Metribuzin has a relatively short aqueous dissipation half-life under certain conditions, its detection in various environmental compartments remains a challenge. researchgate.net These issues are central to the field of environmental chemistry, which seeks to understand and mitigate the negative impacts of chemical pollutants. cruma.es

Herbicide Resistance and Regulatory Pressure: A major challenge in modern agriculture is the evolution of herbicide-resistant weeds. uwa.edu.au Overuse and repeated application of herbicides with a single mode of action select for naturally occurring resistant individuals in a weed population. corteva.ie Triazinone herbicides, which inhibit photosynthesis at photosystem II, are classified in the C1 HRAC mode of action group. croprotect.com Resistance to this group is a well-documented global problem. uwa.edu.aucroprotect.com

In the United Kingdom, populations of groundsel (Senecio vulgaris) have been identified with partial resistance to the triazinone herbicides Metribuzin and Metamitron. ahdb.org.uk This is particularly relevant as other triazine herbicides like atrazine (B1667683) and simazine (B1681756) were banned in the EU, placing greater reliance on the remaining triazinones and increasing the selection pressure for resistance. cabidigitallibrary.orgcroprotect.com Managing this resistance requires integrated strategies, such as rotating herbicides with different modes of action and utilizing non-chemical control methods. corteva.ieahdb.org.uk The ongoing risk of key active ingredients being lost due to regulatory renewals further complicates weed control and puts pressure on remaining chemical options. corteva.ie

Emerging Research Areas and Novel Methodological Advancements in this compound Studies

Research related to this compound and its parent compound is evolving, with a focus on creating more sustainable agricultural technologies, developing more efficient analytical techniques, and exploring novel biological interactions.

One of the most significant methodological advancements is the development of environmentally friendly, slow-release herbicide formulations. scispace.com The use of biodegradable polymer matrices like poly(3-hydroxybutyrate) (P3HB) and its composites represents a green chemistry approach to reduce the environmental load of herbicides while maintaining efficacy. researchgate.netibp.runih.gov These systems are at the forefront of creating more sustainable and targeted agricultural inputs.

In the analytical sphere, novel methods are being developed for faster and more efficient quality control of herbicide formulations. For instance, an electroanalytical procedure using chronopotentiometry has been developed for the direct and rapid determination of Metribuzin content in commercial products without requiring complex and time-consuming sample preparation steps like extraction. scispace.com Furthermore, advanced and highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being validated for the precise determination of Metribuzin residues in crops such as wheat. researchgate.net

Emerging research is also delving into the deeper biological and ecotoxicological effects of these compounds. Studies are beginning to explore the sublethal impacts on non-target organisms, such as insects, by examining effects on immune cells (hemocytes). mdpi.com The continued investigation into the potential epigenetic activity of triazinones represents a critical frontier that could provide new insights into their mechanisms of action and potential health impacts, guiding future regulatory decisions and research priorities. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers characterize the physicochemical properties of N-Methyl Metribuzin for reproducibility?

  • Methodology : Use IUPAC naming conventions (e.g., 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) and report spectroscopic data (NMR, IR, mass spectrometry) to confirm molecular identity . Include soil mobility parameters such as organic carbon adsorption coefficients (Koc), which vary with soil type and pH (e.g., Koc = 3–47 for sandy loam to clay soils) . Purity validation via HPLC or GC-MS with retention time matching certified standards is critical .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a seven-point calibration curve (0.1–5 mg/kg) for soil residue analysis, ensuring R² > 0.99 .
  • GC-MS : For aqueous samples, employ waterproof/inert vials to prevent degradation, with a limit of quantification (LOQ) of 0.1 mg/L .
  • Include metabolite tracking (e.g., desamino, diketo derivatives) using protocols like EPA EMON-SM-05-051 .

Q. How should experimental designs account for this compound’s degradation kinetics in soil studies?

  • Methodology : Conduct controlled incubation experiments (>120 days) under varying organic amendment conditions (e.g., manure compost, spent mushroom substrate). Apply first-order kinetic models (R² ≥ 0.96) to calculate degradation constants (K) and half-life (DT50). Report residuals remaining post-degradation (e.g., 11.2% with compost vs. 40.2% in non-amended soil) .

Advanced Research Questions

Q. How can gene regulation studies elucidate plant resistance mechanisms to this compound?

  • Methodology : Perform genome-wide microarray analyses on resistant vs. susceptible plant varieties (e.g., soybean cultivars AGS 2035 vs. AGS 2060). Focus on late-stage induction of glycosyl hydrolase genes like AAG2, which show 13–17-fold expression changes in resistant varieties. Validate via qPCR and correlate with herbicide efficacy .

Q. What statistical models resolve contradictions in adsorption efficiency data across soil types?

  • Methodology : Use a multi-factor model:
    RE=MRE×f(pH)×f(IC)×f(D)RE = MRE \times f(pH) \times f(IC) \times f(D)

where f(pH)f(pH), f(IC)f(IC), and f(D)f(D) are derived from best-fit trendlines of experimental data. Address variability by testing soils with contrasting organic matter (1–3%) and pH (4.3–6.6). For example, adsorption decreases at higher pH due to reduced protonation .

Q. How can optogenetic techniques clarify this compound’s neurobehavioral effects in model organisms?

  • Methodology : Target GABAergic neurons in lateral hypothalamus (LH) using Cre-dependent viral vectors (e.g., AAV5-EF1α-DIO-eArch3.0). Quantify appetitive/consummatory behaviors via photostimulation (20 Hz) or inhibition. Measure outcomes like food consumption time, self-stimulation frequency, and reward-linked activity .

Q. What protocols ensure robust data interpretation in herbicide efficacy trials?

  • Methodology :

  • Non-linear regression (PROC NLIN) : Model dose-response curves (e.g., exponential decay for soybean injury vs. metribuzin rate) .
  • Random effects modeling : Include environment-treatment interactions and replicate nesting. Use Z-tests for variance estimates and F-tests for fixed effects .
  • Exclusion criteria : Omit untreated/weed-free controls from primary analysis but compare treatments to zero baselines .

Data Contradiction & Validation

Q. How to reconcile discrepancies in soil mobility predictions for this compound?

  • Resolution : Contextualize Koc values with soil-specific parameters. For instance, low-organic-matter sandy loam (1.1% OM, pH 6.6) shows Koc = 3 (high mobility), while clay loam (2.2% OM, pH 6.4) has Koc = 17 (moderate mobility). Validate using column leaching experiments under controlled pH .

Q. Why do microarray results vary between resistant plant varieties exposed to this compound?

  • Resolution : Compare temporal gene expression patterns. AAG2 upregulation in AGS 2035 occurs at 1–2 weeks post-application, while susceptible varieties lack this response. Use time-series RNA-seq to capture dynamic transcriptome changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.